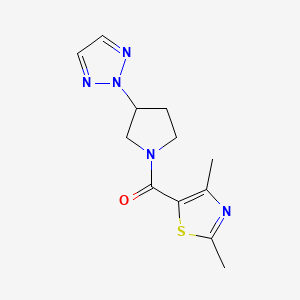![molecular formula C19H23N5O5S B2434846 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396809-98-5](/img/structure/B2434846.png)
1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This class of compounds has attracted wide pharmaceutical interest because of their potential as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. An effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds . This synthetic methodology is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the structure. For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives, including 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several derivatives exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM .
Heterocyclic Chemistry
The compound’s heterocyclic structure makes it interesting for synthetic chemistry. Researchers have explored its synthesis, characterization, and pharmacological applications in various heterocyclic derivatives, including piperidine, pyridine, quinoline, thiadiazole, pyrazole, and triazole .
Serotonin Receptor Antagonists
Pyrazolo[1,5-a]pyridine derivatives have been investigated as antagonists of serotonin 5-HT6 receptors. These compounds play a role in modulating serotonin signaling pathways and may have implications in neurological disorders .
Kinase Inhibitors
The compound’s scaffold has been explored for kinase inhibition. Kinases are crucial enzymes involved in cell signaling and regulation. By targeting specific kinases, researchers aim to develop potential therapies for cancer and other diseases .
PET Tumor Imaging Agents
Some pyrazolo[1,5-a]pyridine derivatives have shown promise as positron emission tomography (PET) tumor imaging agents. These compounds could aid in non-invasive cancer diagnosis and monitoring .
Inhibition of Amyloid (β)-Peptide Aggregation
Amyloid (β)-peptide aggregation is associated with neurodegenerative diseases like Alzheimer’s. Certain pyrazolo[1,5-a]pyridine derivatives have been studied for their ability to inhibit this aggregation process, potentially offering therapeutic avenues .
Direcciones Futuras
The future directions for research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their potential as antimetabolites in purine biochemical reactions . Additionally, their significant photophysical properties could be exploited in material science . The development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core could also be a promising direction .
Mecanismo De Acción
Target of Action
The compound “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are known to have a high impact in medicinal chemistry . The primary target of this compound is Cyclin Dependent Kinases (CDK2), which play a crucial role in cell cycle regulation .
Mode of Action
The interaction of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” with its target CDK2 results in the inhibition of this kinase . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .
Biochemical Pathways
The action of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell death in tumor cells .
Result of Action
The result of the action of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is the significant inhibition of cell growth in certain cell lines . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Propiedades
IUPAC Name |
1-[2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c25-17-5-3-6-18(26)23(17)12-13-30(28,29)22-10-8-21(9-11-22)19(27)15-14-20-24-7-2-1-4-16(15)24/h1-2,4,7,14H,3,5-6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGBDLLYZKVGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2434764.png)

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)

![4-(3,5-Difluorophenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2434771.png)
![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2434778.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime](/img/structure/B2434782.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)